molecular formula C16H17NO3 B15306403 benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate

benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate

Cat. No.: B15306403
M. Wt: 271.31 g/mol
InChI Key: MOFFBMMMWZMROW-UHFFFAOYSA-N
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Description

Benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate is an organic compound with the molecular formula C16H17NO3. It is a derivative of carbamate and contains a benzyl group, a hydroxyphenyl group, and an ethyl linkage. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxyphenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of benzyl N-[1-(4-oxophenyl)ethyl]carbamate.

    Reduction: Formation of benzyl N-[1-(4-hydroxyphenyl)ethyl]amine.

    Substitution: Formation of various substituted benzyl carbamates.

Scientific Research Applications

Benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate group can undergo hydrolysis to release active amines. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamate
  • Benzyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
  • Benzyl N-(4-hydroxyphenyl)carbamate

Uniqueness

Benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate is unique due to its specific structural features, such as the presence of both a benzyl group and a hydroxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12(14-7-9-15(18)10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFFBMMMWZMROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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